6-Benzyloxyindole: A Comprehensive Technical Overview
6-Benzyloxyindole: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 6-Benzyloxyindole, a key heterocyclic intermediate in medicinal chemistry and materials science. Its versatile scaffold is utilized in the synthesis of a wide range of biologically active compounds and functional organic materials.
Core Physical and Chemical Properties
6-Benzyloxyindole is a crystalline solid, appearing as a white to pale yellow or brown powder.[1][2][3] It is stable under recommended storage conditions of 2-8°C.[1][4][5]
Table 1: Physical Properties of 6-Benzyloxyindole
| Property | Value | Source(s) |
| CAS Number | 15903-94-3 | [1][2][6] |
| Molecular Formula | C₁₅H₁₃NO | [1][2][6] |
| Molecular Weight | 223.27 g/mol | [1][5][7] |
| Melting Point | 113.5-119.5 °C | [2][4] |
| Boiling Point | 411.6 ± 20.0 °C (Predicted) | [4][5] |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | [4][5] |
| Appearance | White to pale cream, yellow, or brown crystalline powder/flakes | [1][2][3] |
| pKa | 17.17 ± 0.30 (Predicted) | [5] |
Solubility
6-Benzyloxyindole exhibits limited solubility in polar solvents like water but is slightly soluble in several organic solvents.[4][8][9] This solubility profile is critical for its application in organic synthesis and pharmacological preparations.[8]
Chemical Properties and Reactivity
6-Benzyloxyindole serves as a crucial reactant and building block in a variety of advanced organic syntheses. Its indole (B1671886) nucleus and benzyl-protected hydroxyl group allow for regioselective functionalization, making it a valuable precursor for complex molecular architectures.
Key Chemical Roles:
-
Intermediate in Pharmaceutical Synthesis: It is a key reactant in the preparation of inhibitors for Hepatitis C Virus (HCV) and Protein Kinase C (PKC).[1][5]
-
Precursor for Cannabinoid Receptor Ligands: Used to prepare indol-3-yl tetramethylcyclopropyl ketones, which act as ligands for the CB2 cannabinoid receptor.[1][5]
-
Role in Enantioselective Synthesis: It is a reactant for the enantioselective synthesis of quaternary carbon-containing 3-(3-indolyl)isoindolin-1-ones.[1][5][10]
-
Friedel-Crafts Alkylation: It participates in Friedel-Crafts alkylation reactions with hydroxyisoindolinones.[1][5]
-
Synthesis of β-heteroarylated Ketones: Employed in the direct and regioselective synthesis of these ketones.[1][5]
The benzyl (B1604629) ether group provides stability and enhanced solubility, facilitating its use in various synthetic protocols.[3] This protecting group can be selectively removed under specific reaction conditions to yield the corresponding hydroxylated indole derivative.
Experimental Protocols
Illustrative Synthesis of Benzyloxyindoles
While a specific protocol for 6-benzyloxyindole is not detailed in the provided results, a general and efficient two-step procedure for a related isomer, 4-benzyloxyindole (B23222), illustrates a common synthetic strategy. This process, known as the Leimgruber-Batcho indole synthesis, can be adapted for various substituted indoles.
Step 1: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene
-
A solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in 400 mL of DMF is prepared.
-
N,N-dimethylformamide dimethyl acetal (B89532) (0.84 mol) and pyrrolidine (B122466) (0.84 mol) are added to the solution.[11]
-
The mixture is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere and then cooled to room temperature.[11]
-
Volatile components are removed using a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene (B1212753) chloride and 1.60 L of methanol (B129727) to yield the styrene (B11656) intermediate.[11]
Step 2: Reductive Cyclization to 4-Benzyloxyindole
-
To a stirred solution of the intermediate (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in 1 L of THF and 1 L of methanol at 30°C under nitrogen, 10 mL of Raney nickel is added.[11]
-
85% hydrazine (B178648) hydrate (B1144303) (0.75 mol) is added, causing vigorous gas evolution and a temperature increase.[11]
-
Additional portions of hydrazine hydrate are added over time while maintaining the temperature between 45-50°C.[11]
-
After the reaction is complete, the catalyst is filtered off, and the filtrate is evaporated.
-
The residue is purified via column chromatography on silica (B1680970) gel to afford the final 4-benzyloxyindole product.[11]
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 6-Benzyloxyindole.
-
¹H NMR: Proton NMR spectra are available for 6-Benzyloxyindole, which can confirm the presence and arrangement of protons on the indole ring and the benzyloxy group.[12]
-
Mass Spectrometry: While a direct spectrum for 6-benzyloxyindole is not provided, mass spectral data is a standard method for determining the molecular weight and fragmentation pattern of indole derivatives.[13][14]
-
Infrared (IR) Spectroscopy: IR spectra can identify characteristic functional groups present in the molecule, such as the N-H stretch of the indole and C-O stretches of the ether linkage.[15]
Application Workflow
6-Benzyloxyindole is rarely the final active molecule but rather a critical starting material or intermediate. Its utility in drug discovery and materials science is best represented as a workflow where it serves as a foundational scaffold.
References
- 1. 6-苄氧基吲哚 crystalline | Sigma-Aldrich [sigmaaldrich.com]
- 2. L17805.MD [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 15903-94-3 CAS MSDS (6-Benzyloxyindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 6-Benzyloxyindole | 15903-94-3 [chemicalbook.com]
- 6. 6-BENZYLOXYINDOLE 97% 1GM ,Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 7. biocrick.com [biocrick.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 6-Benzyloxyindole | 15903-94-3 [amp.chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 13. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 14. govinfo.gov [govinfo.gov]
- 15. dev.spectrabase.com [dev.spectrabase.com]
